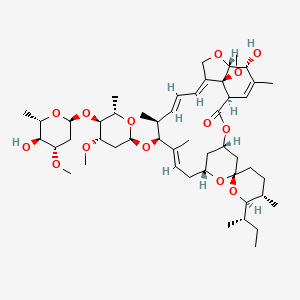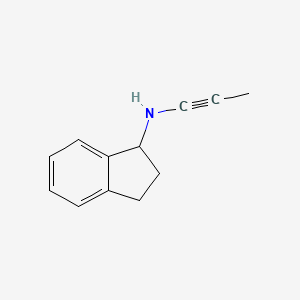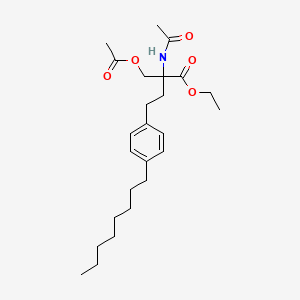![molecular formula C20H28N4O16Rh2 B13837829 Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is a complex organometallic compound featuring rhodium as the central metal atom This compound is characterized by its unique coordination environment, which includes acetonitrile and oxazolidinecarboxylato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) typically involves the coordination of rhodium with acetonitrile and oxazolidinecarboxylato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The ligands are added to a rhodium precursor, such as rhodium chloride, in a solvent like acetonitrile. The mixture is then heated and stirred to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) species, while reduction may produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, including its potential to inhibit tumor growth.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can bind to these targets through coordination bonds, leading to changes in their structure and function. This interaction can result in the inhibition of enzymatic activity, disruption of DNA replication, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Rhodium(III) chloride: A common rhodium precursor used in various catalytic applications.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) acetylacetonate: Used as a catalyst in organic synthesis.
Uniqueness
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is unique due to its specific ligand environment and stereoisomeric nature, which can impart distinct reactivity and selectivity in catalytic and biological applications. The presence of acetonitrile and oxazolidinecarboxylato ligands provides a versatile coordination sphere that can be fine-tuned for specific reactions and interactions.
Propiedades
Fórmula molecular |
C20H28N4O16Rh2 |
|---|---|
Peso molecular |
786.3 g/mol |
Nombre IUPAC |
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate;rhodium |
InChI |
InChI=1S/4C5H7NO4.2Rh/c4*1-9-4(7)3-2-10-5(8)6-3;;/h4*3H,2H2,1H3,(H,6,8);;/t4*3-;;/m0000../s1 |
Clave InChI |
GJGODOPJMSMPOE-AABFXYGWSA-N |
SMILES isomérico |
COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.[Rh].[Rh] |
SMILES canónico |
COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)


![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)

![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)

